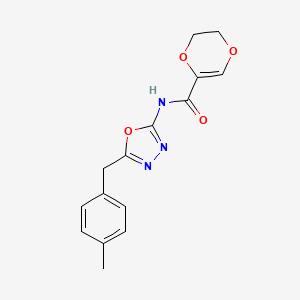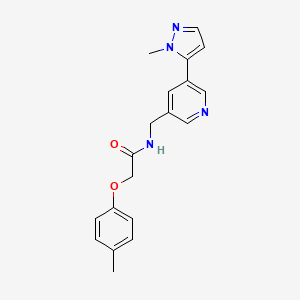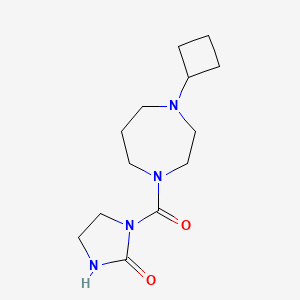
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound with the empirical formula C10H18N2O and a molecular weight of 182.26 g/mol . It belongs to the class of phthalazinones, which are compounds containing a phthalazine bearing a ketone group .
Molecular Structure Analysis
The molecular structure of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one consists of a diazepane ring (a seven-membered ring containing two nitrogen atoms) with a cyclobutylcarbonyl group attached. The IUPAC name for this compound is 1-cyclobutyl-1,4-diazepane .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel cyclic compounds have garnered interest for their potential applications in various scientific fields, including material science and pharmaceutical research. For instance, the first reductive cyclization by lithium aluminum hydride was demonstrated on imidazolidin-4-ones, showcasing a method to stereospecifically generate novel bicyclic systems with potential for further functionalization and application in drug development F. Chen, Kuangsen Sung, 2006. Similarly, triazene derivatives of diazacycloalkanes have been synthesized and characterized, revealing unique molecular structures that could serve as building blocks for the development of new materials or bioactive molecules K. Vaughan et al., 2006.
Chemical Properties and Reactions
The chemical properties and reactions of imidazolidin-2-ones and related compounds have been extensively studied. For example, research into the synthesis and X-ray structure analysis of cyano(aryl)methylene-imidazolidines and related compounds has provided insights into tautomeric equilibria and the influence of substituents on molecular geometry Zhi-tang Huang et al., 1988. Additionally, the study of metal carbene precursors for the synthesis of isochromene derivatives has uncovered novel synthetic pathways that could be leveraged for the synthesis of complex organic molecules Anni Ren et al., 2017.
Catalysis and Synthetic Applications
Imidazolidin-2-ones have also been explored for their catalytic applications and potential in synthetic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas showcases the utility of imidazolidin-2-ones in catalysis, offering efficient methods for the synthesis of functionally rich molecules Zhibin Zhang et al., 2009. The development of divergent and stereospecific routes to various 1,3- and 1,4-di-aza-heterocycles from activated aziridines highlights the versatility of these compounds in synthesizing a broad range of heterocyclic structures Sajan Pradhan et al., 2017.
Potential Therapeutic Applications
While direct studies on 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one are scarce, research on related imidazolidin-2-ones and diazepanes indicates a broad interest in their therapeutic potential. Imidazole-containing compounds, for example, have been reviewed for their wide range of pharmacological activities, suggesting that derivatives such as 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one could hold promise for the development of new drugs Ankit Siwach, P. Verma, 2021.
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVJYQYFIPPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

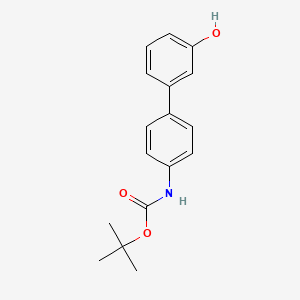
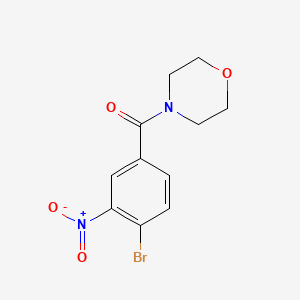
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
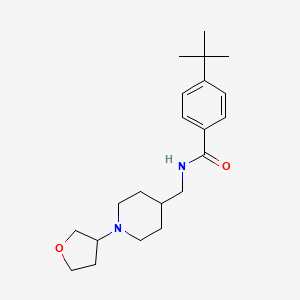

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
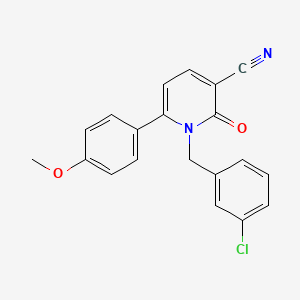
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
